molecular formula C18H24IN3O3S B1412744 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide CAS No. 2197142-57-5

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide

Cat. No.: B1412744
CAS No.: 2197142-57-5
M. Wt: 489.4 g/mol
InChI Key: ZJVPVVARCVTUOC-ZOBUZTSGSA-N
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Description

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenoxy group and a thieno[3,4-d]imidazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Thieno[3,4-d]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]imidazole ring.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is typically introduced through a nucleophilic substitution reaction, where an iodophenol derivative reacts with an appropriate electrophile.

    Coupling with the Pentanamide Chain: The final step involves coupling the iodophenoxy-thieno[3,4-d]imidazole intermediate with a pentanamide derivative under conditions that promote amide bond formation.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thieno[3,4-d]imidazole and iodophenoxy moieties.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the iodophenoxy and thieno[3,4-d]imidazole groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide include other thieno[3,4-d]imidazole derivatives and iodophenoxy-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

References

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVPVVARCVTUOC-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24IN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Reactant of Route 2
Reactant of Route 2
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Reactant of Route 3
Reactant of Route 3
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Reactant of Route 4
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Reactant of Route 5
Reactant of Route 5
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Reactant of Route 6
Reactant of Route 6
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide

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